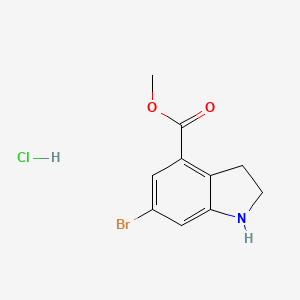

Methyl 6-bromoindoline-4-carboxylate hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

Methyl 6-bromoindoline-4-carboxylate hydrochloride is named according to IUPAC guidelines as a derivative of indoline, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The systematic name reflects the substituents and their positions:

- 6-Bromo : A bromine atom is attached to the sixth carbon of the indoline core.

- 4-Carboxylate : A methyl ester group is bonded to the fourth carbon.

- Hydrochloride : The compound exists as a hydrochloride salt, with a chloride counterion neutralizing the protonated nitrogen in the indoline ring.

The molecular formula is $$ \text{C}{10}\text{H}{11}\text{BrClNO}_2 $$, with a molecular weight of 292.56 g/mol. The structural hierarchy prioritizes the indoline backbone, followed by substituents in descending order of priority (bromo, carboxylate, hydrochloride).

Molecular Geometry and X-ray Crystallographic Analysis

While X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous indoline derivatives exhibit planar bicyclic systems with slight puckering in the five-membered ring. Key geometric features inferred from related compounds include:

- Bond lengths : Aromatic C–C bonds (~1.39 Å) and C–N bonds (~1.45 Å) in the indoline core.

- Dihedral angles : The ester group at position 4 likely introduces torsional strain, affecting the planarity of the aromatic system.

Crystallographic studies of similar hydrochlorides (e.g., umifenovir hydrochloride) reveal ionic interactions between the protonated nitrogen and chloride ions, stabilizing the crystal lattice.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR ($$ ^1\text{H} $$) :

- Indoline protons : The fused bicyclic system generates distinct splitting patterns. Protons adjacent to the nitrogen (e.g., H-2 and H-3) resonate between δ 3.4–4.0 ppm due to deshielding.

- Aromatic protons : H-5 and H-7 in the brominated benzene ring appear as doublets near δ 7.1–7.3 ppm (coupling constant $$ J \approx 8.0 \, \text{Hz} $$).

- Methyl ester : A singlet at δ 3.8–3.9 ppm corresponds to the methoxy group (–OCH$$_3$$).

Carbon NMR ($$ ^{13}\text{C} $$) :

- Carbonyl carbon : The ester carbonyl (C=O) resonates at δ 165–170 ppm.

- Aromatic carbons : C-6 (bearing bromine) appears downfield at δ 120–125 ppm, while C-4 (ester) is near δ 140–145 ppm.

Table 1: Predicted $$ ^1\text{H} $$ NMR Chemical Shifts

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-3 | 3.4–4.0 | Multiplet | 2H |

| H-5 | 7.1 | Doublet | 1H |

| H-7 | 7.3 | Doublet | 1H |

| –OCH$$_3$$ | 3.8 | Singlet | 3H |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry typically yields a molecular ion peak at m/z 292.56 ([M]$$^+$$), consistent with the molecular weight. Key fragmentation pathways include:

- Loss of HCl : A dominant pathway generating a peak at m/z 256.47 ([M – HCl]$$^+$$).

- Ester cleavage : Elimination of the methoxy group (–OCH$$3$$) produces a fragment at m/z 234.43 ([M – OCH$$3$$]$$^+$$).

Isotopic patterns for bromine ($$ ^{79}\text{Br} $$:$$ ^{81}\text{Br} \approx 1:1 $$) and chlorine ($$ ^{35}\text{Cl} $$:$$ ^{37}\text{Cl} \approx 3:1 $$) aid in confirming the molecular formula.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies functional groups through characteristic absorptions:

- Ester C=O stretch : A strong band at 1700–1750 cm$$ ^{-1} $$ .

- N–H stretch : A broad peak near 3300 cm$$ ^{-1} $$ from the indoline NH group.

- Aromatic C–H stretches : Peaks between 3000–3100 cm$$ ^{-1} $$ .

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm$$ ^{-1} $$) | Intensity |

|---|---|---|

| C=O (ester) | 1720 | Strong |

| N–H (indoline) | 3280 | Medium |

| C–Br (aromatic) | 550–650 | Weak |

Properties

IUPAC Name |

methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h4-5,12H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLUGEKCWMZYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCNC2=CC(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-bromoindoline-4-carboxylate hydrochloride is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the indole ring, which can influence its chemical reactivity and biological activity. The molecular formula is and it is often studied in various biological contexts due to its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exhibit the following mechanisms:

- Inhibition of Kinases : Similar compounds have shown potential in inhibiting specific kinases, which play critical roles in cell signaling pathways related to cancer progression and other diseases.

- Antimicrobial Activity : Research indicates that indole derivatives can inhibit bacterial growth by targeting cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide production in pathogenic bacteria .

- Induction of Apoptosis : Studies have demonstrated that certain indole derivatives can induce apoptosis in cancer cells by modulating proteins involved in the apoptotic pathway .

Anticancer Properties

Recent studies have evaluated the anticancer properties of indole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro studies indicated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported in the range of 10-20 μM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties were also evaluated against several bacterial strains:

- Bacterial Inhibition : It was found to effectively inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported below 50 μg/mL. This suggests potential use as an antibiotic or adjunct therapy in bacterial infections .

Case Studies

- Study on Indole Derivatives : A study synthesized a series of indole derivatives, including this compound, and assessed their biological activities. The results indicated significant inhibition of cancer cell proliferation and apoptosis induction through modulation of Bcl-2 family proteins .

- Antimicrobial Efficacy : Another research focused on the synthesis of selective CSE inhibitors based on bromoindole structures. The study highlighted that methyl 6-bromoindoline derivatives could enhance bacterial sensitivity to conventional antibiotics, presenting a dual mechanism of action—direct bacterial inhibition and potentiation of antibiotic efficacy .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromoindoline-4-carboxylate hydrochloride has been investigated for its potential in drug development, particularly in targeting specific biological pathways:

- Anticancer Activity : Studies indicate that indole derivatives exhibit significant anticancer properties. Methyl 6-bromoindoline-4-carboxylate has been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting microtubule dynamics in cancer cells .

- Antimicrobial Properties : This compound has demonstrated effectiveness against various bacterial strains, including resistant strains. Its halogenation increases membrane permeability, enhancing its antimicrobial efficacy .

Chemical Synthesis

In organic synthesis, this compound serves as an essential intermediate for creating more complex indole derivatives:

- Building Block for Chymase Inhibitors : It is utilized in the synthesis of selective chymase inhibitors, which have therapeutic implications in cardiovascular diseases .

- Substitution Reactions : The compound can undergo various substitution reactions, making it a versatile reagent in synthetic organic chemistry.

Biological Studies

Research has highlighted the biological activities associated with this compound:

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating its ability to modulate neurotransmitter systems.

Data Table: Biological Activities of this compound

Anticancer Activity Study

In a study assessing various indole derivatives, methyl 6-bromoindoline-4-carboxylate was tested against several cancer cell lines. It showed significant inhibition of cell growth at micromolar concentrations through mechanisms involving microtubule disruption leading to apoptosis .

Antimicrobial Efficacy Study

A comparative analysis of halogenated indoles revealed that compounds with bromine exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine increased the compound's ability to disrupt bacterial cell membranes, making it a promising candidate for antibiotic development .

Comparison with Similar Compounds

Key Research Findings

Halogenation Effects: Bromine in the target compound may increase binding affinity to hydrophobic enzyme pockets compared to non-halogenated indolines.

Salt Formulation : Hydrochloride salts universally improve pharmacokinetic profiles, but steric hindrance from bromine could necessitate specialized formulation techniques.

Synthetic Accessibility : Indoline derivatives are generally easier to synthesize than complex alkaloids like yohimban, favoring scalable production .

Preparation Methods

Stepwise Preparation Methodology

Starting Material and Bromination

The synthesis often starts from suitably substituted aniline derivatives or phenylhydrazine hydrochlorides. For example, 5-bromo-2-methylphenylhydrazine hydrochloride is used as a precursor for brominated indole derivatives, which are structurally related to indoline compounds.

A typical bromination involves controlled reaction conditions to selectively introduce bromine at the 6-position of the indoline ring. This is achieved through electrophilic aromatic substitution, often facilitated by reagents such as bromine or N-bromosuccinimide (NBS) under mild acidic or neutral conditions.

Formation of Indoline Core

The indoline ring system is formed via cyclization reactions. One effective method involves the condensation of hydrazine derivatives with ketoesters or pyruvic acid esters, followed by ring closure catalyzed by Lewis acids such as anhydrous zinc chloride.

For instance, the synthesis of related indole-2-carboxylate esters involves:

- Reaction of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone intermediate.

- Cyclization in ethylene glycol solvent at elevated temperatures (150–170 °C) under nitrogen atmosphere with zinc chloride catalyst to yield the brominated indole ester.

This approach can be adapted to indoline derivatives by modifying reaction conditions to favor the saturated indoline ring.

Esterification and Hydrolysis

The carboxylate group at the 4-position is introduced typically via esterification using methyl alcohol or methylating agents to form the methyl ester.

Subsequent hydrolysis under alkaline conditions (e.g., potassium hydroxide in ethanol) allows conversion between ester and acid forms as needed, followed by acidification (e.g., with hydrochloric acid) to obtain the hydrochloride salt of the target compound.

Detailed Reaction Conditions and Ratios

Research Findings and Optimization Notes

- The cyclization step is critical for yield and purity. Use of anhydrous zinc chloride as catalyst and ethylene glycol as solvent under nitrogen atmosphere provides high selectivity and yield for brominated indole esters.

- Hydrolysis under mild alkaline conditions preserves the integrity of the bromine substituent and avoids side reactions.

- Post-hydrolysis treatment with activated carbon improves product purity by decolorization.

- Acidification with hydrochloric acid facilitates crystallization of the hydrochloride salt, enhancing stability and ease of handling.

- The method allows scalability with consistent yields and purity, suitable for gram-scale synthesis.

Comparative Analysis with Related Indole Derivatives

While the exact preparation of methyl 6-bromoindoline-4-carboxylate hydrochloride is less frequently detailed in literature compared to indole analogs, methodologies for 6-bromoindole derivatives provide a useful framework.

For example, synthesis of 6-bromoindole-based inhibitors involves:

- Diazotization of para-aminotoluene followed by bromination.

- Ring closure to form the indole nucleus.

- Functionalization at nitrogen or bromine sites via alkylation or Pd-catalyzed cross-coupling.

These methods underscore the importance of controlled bromination and ring formation, which are transferable to indoline systems with appropriate modifications.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-bromoindoline-4-carboxylate hydrochloride, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of indoline derivatives followed by esterification and hydrochloride salt formation. Key steps include:

- Bromination : Selective bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., thionyl chloride) to form the methyl ester.

- Salt Formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt.

- Optimization : Variables like solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (0–25°C), and stoichiometric ratios are critical. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- NMR : and NMR identify proton environments and carbon frameworks, with bromine’s deshielding effect confirming substitution at position 5.

- HPLC : Quantifies purity and detects impurities (e.g., unreacted precursors).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL .

Q. How does the ester functional group influence the compound’s physicochemical properties?

- Methodological Answer : The methyl ester enhances lipophilicity, improving membrane permeability in biological assays. Comparative studies with carboxylic acid analogs (e.g., 6-bromoindoline-4-carboxylic acid) show differences in solubility (ester > acid in organic solvents) and bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distributions and reactive sites. For example:

- Electrophilicity : The bromine atom’s leaving-group potential is quantified via Fukui indices.

- Transition-State Analysis : Simulates SNAr (nucleophilic aromatic substitution) mechanisms to identify energy barriers.

- Solvent Effects : Continuum solvation models (e.g., COSMO-RS) predict solvent impacts on reaction kinetics. Results are validated experimentally using kinetic isotopic effects (KIEs) .

Q. What strategies resolve discrepancies in crystallographic and spectroscopic data for this compound?

- Methodological Answer : Conflicting data (e.g., NMR vs. X-ray structures) require cross-validation:

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect conformational flexibility.

- Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., hydrogen bonds) in crystals that may differ from solution-state behavior.

- Synchrotron Data : High-resolution X-ray datasets reduce model bias .

Q. How can synthetic byproducts be minimized during large-scale production for research applications?

- Methodological Answer : Process optimization includes:

- DoE (Design of Experiments) : Statistically evaluates factors like catalyst loading, reaction time, and temperature.

- In-line Analytics : ReactIR monitors intermediate formation in real-time.

- Workup Strategies : Liquid-liquid extraction or column chromatography removes brominated byproducts. Purity is maintained via recrystallization from ethanol/water mixtures .

Comparative Structural Analysis

| Compound Name | Structural Variation | Key Differences in Properties/Applications |

|---|---|---|

| Methyl 6-bromoindole-4-carboxylate | Indole vs. indoline scaffold | Higher aromaticity; altered π-π stacking |

| 6-Chloroindoline-4-carboxylic acid | Chlorine substitution at position 6 | Reduced steric hindrance; different reactivity |

| 5-Bromoindole | Simpler brominated indole | Lacks ester group; lower solubility in polar solvents |

| Methyl 6-nitroindoline-4-carboxylate | Nitro vs. bromo substituent | Electron-withdrawing effects; impacts redox behavior |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.